Decyl nitrate

Description

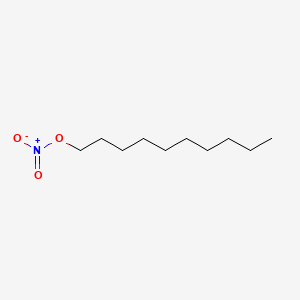

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

decyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-2-3-4-5-6-7-8-9-10-14-11(12)13/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFBRXQBUTYIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174492 | |

| Record name | Nitric acid, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-78-4 | |

| Record name | Decyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitric acid, decyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies

Established Synthetic Pathways for Decyl Nitrate (B79036) Isomers

The primary and most well-documented method for producing decyl nitrate isomers is through the nitration of their corresponding decanol (B1663958) isomers.

The reaction of decanol isomers with a nitrating agent is a fundamental route to obtaining this compound. A common approach involves the use of a mixture of nitric acid and sulfuric acid. However, alternative nitrating agents like dinitrogen pentoxide (N₂O₅) have been explored for cleaner and more efficient reactions. researchgate.net The use of N₂O₅, particularly in inert solvents, avoids the formation of acidic byproducts, which is a significant drawback of traditional mixed-acid nitrations. core.ac.uk

The nitration of activated C-H compounds can also be achieved using alkyl nitrates in the presence of a strong base, a method that has been extensively used for preparing compounds like arylnitromethanes. scispace.com

| Reactant | Nitrating Agent | Key Features |

| Decanol Isomers | Nitric Acid/Sulfuric Acid | Traditional method, but produces acidic waste. |

| Decanol Isomers | Dinitrogen Pentoxide (N₂O₅) | Cleaner reaction, avoids acidic byproducts. core.ac.uk |

| Activated C-H Compounds | Alkyl Nitrates/Base | Used for specific nitrations, like arylnitromethanes. scispace.com |

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Techniques such as Response Surface Methodology (RSM) are employed to systematically study the influence of various parameters. nih.gov Key variables that are often optimized include the molar ratio of reactants, reaction temperature, and reaction time. nih.gov For instance, in the synthesis of nitrocellulose, a related nitrate ester, the optimization of the sulfuric acid to nitric acid ratio, temperature, and reaction duration significantly impacts the nitrogen content and yield of the final product. nih.gov Continuous flow reactors offer precise control over reaction parameters like temperature and residence time, which can minimize the formation of unwanted byproducts from sequential reactions. ncl.res.in

The choice of solvent also plays a critical role. While traditional nitrations often use strong acids as the medium, research has shifted towards more environmentally friendly options like inert organic solvents or even solvent-less conditions to reduce waste and improve the safety of the process. core.ac.uknih.gov

Emerging and Green Synthesis Approaches for Alkyl Nitrates

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for synthesizing alkyl nitrates.

Nitrodesilylation has emerged as a clean and efficient method for producing nitrate esters. acs.org This reaction involves the cleavage of a silicon-heteroatom bond in silyl (B83357) ethers using a nitrating agent like dinitrogen pentoxide (N₂O₅). core.ac.uk A key advantage of this method is that it avoids the liberation of acids, which is a common issue with conventional nitration of alcohols. core.ac.uk The reaction proceeds cleanly and often in good yield. core.ac.uk For example, the yield of n-decyl nitrate from its corresponding trimethylsilyl (B98337) ether was significantly increased from 5% to 65% by using incremental additions of dinitrogen pentoxide in liquid CO₂. researchgate.net

The reactivity in nitrodesilylation can be influenced by the nature of the alkyl and silyl groups. Studies have shown that trimethylsilyl derivatives tend to give the highest yields. lsbu.ac.uk

| Silyl Ether Substrate | Nitrating Agent | Solvent | Yield of Alkyl Nitrate |

| n-decyl trimethylsilyl ether | Dinitrogen Pentoxide (N₂O₅) | Liquid CO₂ | 65% researchgate.net |

The use of catalysts is a cornerstone of green chemistry, aiming to improve reaction efficiency and reduce waste. nih.gov In the context of nitrate synthesis, various catalytic systems are being explored. For the reduction of nitrates, bimetallic catalysts, such as palladium-copper or palladium-indium supported on materials like carbon nanotubes or alumina, have shown high efficiency. mdpi.comconicet.gov.ar These catalysts facilitate the hydrogenation of nitrates under mild conditions. mdpi.com

Electrocatalysis presents another promising avenue for sustainable nitrate chemistry. rsc.org For instance, Fe/Cu diatomic catalysts on nitrogen-doped graphene have demonstrated high activity and selectivity in the electrochemical reduction of nitrate to ammonia. nih.gov While not a direct synthesis of this compound, these catalytic principles could be adapted for its production. The development of hybrid catalysts, such as Zn/Cu systems, is also being investigated for the electrosynthesis of urea (B33335) from nitrate and CO₂, showcasing the potential of catalytic C-N bond formation. utoronto.ca The use of nitrate-exchanged phosphonium (B103445) ionic liquids has also been shown to catalyze electrophilic aromatic oxychlorination, with atmospheric oxygen as the oxidant. unive.it

Preparation and Derivatization of this compound Analogues

The synthesis of analogues of this compound involves modifying the core structure to achieve desired properties. This can be accomplished through various derivatization reactions. For example, tannins, which are complex polyphenolic compounds, can be chemically modified by capping their phenolic hydroxyl groups through esterification or etherification. epo.orggoogle.com These modified tannins can then be further derivatized through reactions like the Mannich reaction. epo.orggoogle.com

The synthesis of nitrate-hybrid drugs is another area where derivatization is key. For example, existing drugs can be modified to include a nitrate group to confer NO-releasing properties. nih.gov This approach has been used to create "nitroaspirins" which retain the anti-inflammatory properties of aspirin (B1665792) while potentially reducing gastric side effects. nih.gov Similarly, imidazolium (B1220033) acetate (B1210297) ionic liquids can be derivatized via acid metathesis to create chloride, nitrate, and hydrogen oxalate (B1200264) derivatives. kuleuven.be

The preparation of these analogues often requires multi-step synthetic routes. For instance, the synthesis of 4-aminocyclohexanol, a precursor for various bioactive molecules, can start from phenol (B47542) or nitrobenzene (B124822) and involve several steps including nitration, reduction, and acetylation. uni-greifswald.de

Synthesis of Ionic Liquids Incorporating this compound Moieties

Ionic liquids (ILs) are salts with melting points below 100°C, often composed of a large organic cation and an organic or inorganic anion. olemiss.edu Their properties can be finely tuned by altering the cation or anion structure. olemiss.edu Imidazolium-based cations are common in ILs, and those featuring long alkyl chains, such as decyl groups, have been synthesized for various applications. The nitrate anion ([NO₃]⁻) can be incorporated to form specific nitrate-based ILs.

The synthesis of imidazolium-based ionic liquids containing a decyl group and a nitrate anion, such as 1,3-didecylimidazolium nitrate ([DDIM][NO₃]) and 1-decyl-3-methylimidazolium (B1227720) nitrate ([C₁₀mim][NO₃]), is typically achieved through a multi-step process. researchgate.netresearchgate.net

A common strategy is a halogen-free synthesis, which first produces an imidazolium acetate salt. researchgate.net This method utilizes a modified Debus-Radziszewski reaction involving aldehydes, a 1,2-dicarbonyl compound, alkylamines (like decylamine), and acetic acid. researchgate.net The resulting imidazolium acetate IL can then be converted to the desired nitrate IL through an anion exchange or metathesis reaction. researchgate.net This exchange is often accomplished by reacting the acetate IL with a suitable nitrate source, such as nitric acid. The volatility of the resulting acetic acid allows for its easy removal, yielding the pure imidazolium nitrate product. researchgate.net

Alternatively, the synthesis can begin with the quaternization of an N-substituted imidazole (B134444) (like 1-methylimidazole) with a decyl halide (e.g., 1-bromodecane) to form the 1-decyl-3-methylimidazolium halide salt. researchgate.net This halide salt is then subjected to an anion exchange reaction. One method involves passing a solution of the halide salt through an ion-exchange resin (like Amberlite IRA-400) that has been converted to its hydroxide (B78521) form. rsc.org The eluate, now containing the imidazolium hydroxide, is neutralized with the desired acid, in this case, nitric acid, to yield the final ionic liquid. rsc.org

The table below summarizes some of the this compound-containing ionic liquids that have been synthesized.

| Cation Name | Abbreviation | Anion | Synthesis Method |

| 1,3-Didecylimidazolium | [DDIM]⁺ | Nitrate [NO₃]⁻ | Halogen-free synthesis via acetate intermediate followed by anion metathesis. researchgate.net |

| 1-Decyl-3-methylimidazolium | [C₁₀mim]⁺ | Nitrate [NO₃]⁻ | Quaternization with decyl halide followed by anion exchange. researchgate.netrsc.org |

Formation of Modified this compound Structures

The chemical modification of the this compound molecule itself, either by functionalizing the alkyl chain or altering the nitrate group to form a new stable structure, is not extensively documented in readily available literature. However, the reactivity of the alkyl nitrate functional group has been studied, particularly for smaller analogues like methyl, ethyl, and propyl nitrates, providing insight into potential modification pathways. acs.org

The reactions of alkyl nitrates can lead to the formation of different chemical structures through processes like hydrolysis. acs.org These reactions are typically categorized as neutral, basic, or acidic hydrolysis and involve nucleophilic attack on the alkyl nitrate molecule. acs.org

Reaction Pathways for Alkyl Nitrates:

Basic Hydrolysis: Under basic conditions, the reaction proceeds via a nucleophilic attack of a hydroxide ion (OH⁻) on the alpha-carbon (the carbon atom bonded to the nitrate group). This is a bimolecular nucleophilic substitution (Sₙ2) reaction that cleaves the C-O bond, resulting in the formation of an alcohol (e.g., decanol) and a nitrate ion. acs.org

Acidic Hydrolysis: In an acidic medium, one of the oxygen atoms of the nitrate group is protonated. This makes the C–O bond more susceptible to cleavage. The reaction can then proceed through nucleophilic attack by water on the alpha-carbon. acs.org For longer alkyl chains, which can better stabilize a positive charge, a unimolecular (Sₙ1) pathway involving the formation of a carbocation intermediate becomes more favorable. acs.org

These reaction mechanisms demonstrate that the C-O-NO₂ linkage in this compound is a reactive site for nucleophilic substitution. Theoretically, nucleophiles other than water or hydroxide could be used to displace the nitrate group, leading to a variety of modified structures where the nitrate is replaced by another functional group. However, specific examples of such modifications on this compound to create new, stable compounds are not prominently featured in the surveyed research.

Instead, research often focuses on using simple nitrates to modify other materials. For instance, surfactants like sodium dodecyl sulfate (B86663) have been used to coat and modify the surface of potassium nitrate to prevent caking. sci-hub.se Similarly, ammonium (B1175870) nitrate surfaces have been modified by coating them with long-chain compounds like octadecylamine (B50001) and dodecylamine (B51217) to reduce hygroscopicity. sciengine.com These examples involve modifying an inorganic nitrate's bulk properties rather than the covalent structure of an alkyl nitrate like this compound.

Reaction Mechanisms and Kinetics

Gas-Phase Reactions and Atmospheric Oxidation of Decyl Nitrates

The atmospheric fate of decyl nitrate (B79036) is primarily dictated by its gas-phase reactions, particularly with hydroxyl (OH) radicals. This oxidation process initiates a cascade of reactions that influence atmospheric composition, including the formation of secondary organic aerosols.

OH Radical-Initiated Oxidation Pathways and Isomer Effects

The oxidation of decyl nitrate in the atmosphere is predominantly initiated by reaction with the hydroxyl (OH) radical. This reaction proceeds via the abstraction of a hydrogen atom from the alkyl chain, leading to the formation of a nitrooxyalkyl radical and a water molecule. tandfonline.com The presence of the nitrate group deactivates the α- and β-carbon positions relative to the corresponding carbons in decane (B31447), making H-atom abstraction at these sites less favorable. tandfonline.com

A systematic study on C10 alkyl nitrate isomers (1- through 5-decyl nitrate) demonstrated that the position of the nitrate group significantly influences the reaction pathways and subsequent product formation. tandfonline.comtandfonline.com While the fundamental reaction mechanism is analogous to that of n-alkanes, the nitrate functional group alters the branching ratios of the reaction pathways. tandfonline.com For instance, reaction at the α-carbon results in the immediate decomposition to a carbonyl and nitrogen dioxide (NO2). tandfonline.com Abstraction from other positions along the chain is followed by the addition of molecular oxygen (O2) to form a nitrooxyperoxy radical. tandfonline.com

Formation and Fate of Alkoxy Radicals in this compound Systems

Nitrooxyalkoxy radicals are key intermediates in the atmospheric oxidation of decyl nitrates. tandfonline.com These radicals are primarily formed from the reaction of nitrooxyperoxy radicals with nitric oxide (NO). tandfonline.com Under high NOx conditions, β-nitrooxyperoxy radicals react with NO to yield either a β-dinitrate or a β-nitrooxyalkoxy radical plus NO2. tandfonline.com

The subsequent fate of the nitrooxyalkoxy radical is critical as it can undergo several competing reactions: isomerization, decomposition, or reaction with O2. tandfonline.comresearchgate.net The rate constants for these reactions are influenced by the structure of the specific isomer. tandfonline.com For example, a β-nitrooxyalkoxy radical can decompose into a pair of aldehydes and NO2, or it can isomerize through a 1,5-H-shift. tandfonline.com This isomerization leads to the formation of a nitrooxyhydroxy peroxy radical after the addition of O2. tandfonline.com The reaction of this peroxy radical with NO can then form a hydroxydinitrate or a nitrooxyhydroxy alkoxy radical. tandfonline.com The latter can undergo reverse isomerization and react with O2 to produce a nitrooxyhydroxy carbonyl and a hydroperoxyl radical (HO2). tandfonline.com

Role of Nitrogen Oxides in this compound Formation and Transformation

Nitrogen oxides (NOx ≡ NO + NO2) play a dual role in the atmospheric chemistry of this compound. wikipedia.orgmit.edu They are essential for the formation of this compound from its parent alkane (decane) and also drive its subsequent transformation. researchgate.netca.gov The formation of alkyl nitrates, including this compound, occurs through the reaction of alkylperoxy radicals with NO, which is a key pathway in nearly all volatile organic compound (VOC) oxidation mechanisms. tandfonline.comresearchgate.net This process sequesters NOx, which can impact ozone formation. ca.govyoutube.com

In the OH radical-initiated oxidation of this compound, NOx is crucial for the fate of the resulting peroxy radicals. tandfonline.com Under high NOx conditions, the reaction of nitrooxyperoxy radicals with NO is a dominant pathway, leading to the formation of nitrooxyalkoxy radicals and dinitrates. tandfonline.com The concentration of NOx influences the branching ratios between these different product channels. tandfonline.comacs.org The reaction of OH with NO2 also produces nitric acid (HNO3), which can catalyze particle-phase reactions. tandfonline.com

Secondary Organic Aerosol (SOA) Formation from this compound Precursors

Decyl nitrates are significant precursors to the formation of secondary organic aerosol (SOA). tandfonline.comtandfonline.com The oxidation products of this compound can have lower vapor pressures than the parent compound, allowing them to partition from the gas phase to the particle phase, thus forming SOA. tandfonline.com

The yield of SOA from the OH radical-initiated oxidation of this compound is highly dependent on the isomer structure. tandfonline.comtandfonline.com A study of 1- through 5-decyl nitrate isomers revealed that the SOA yield is highest for 1-decyl nitrate and decreases as the nitrate group moves towards the center of the carbon chain. tandfonline.comtandfonline.com

| This compound Isomer | SOA Yield |

| 1-Decyl nitrate | 0.51 |

| 2-Decyl nitrate | 0.50 |

| 3-Decyl nitrate | 0.44 |

| 4-Decyl nitrate | 0.28 |

| 5-Decyl nitrate | 0.15 |

Table 1: SOA yields from the reaction of this compound isomers with OH radicals in the presence of NOx. The yield is defined as the mass of SOA formed divided by the mass of VOC reacted. Data sourced from a study on the effect of the nitrate group on SOA formation. tandfonline.com

Thermal Decomposition Pathways and Stability Kinetics

The stability of this compound is a critical factor in its atmospheric lifetime and is primarily governed by its thermal decomposition pathways.

Unimolecular Decomposition Mechanisms of Alkyl Nitrates

The thermal decomposition of alkyl nitrates, including this compound, can proceed through unimolecular reactions. mit.edu For nitrate ester-functionalized compounds, the most energetically favorable unimolecular decomposition pathways are typically the elimination of NO2 and HONO. researchgate.net The primary step in the pyrolysis of alkyl nitrites, which are structurally related, is the homolytic cleavage of the RO-NO bond to produce an alkoxy radical and nitric oxide. dtic.mil While direct studies on the unimolecular decomposition of this compound are specific, the general mechanisms for long-chain alkyl nitrates apply. The stability of these compounds is influenced by the length of the alkyl chain. mdpi.commdpi.com For some classes of nitrogen-containing ionic liquids, thermal stability has been observed to decrease as the length of the alkyl chain increases. mdpi.comresearchgate.net This is attributed to the increased stability of the resulting carbocation or radical. mdpi.com

The decomposition can lead to a variety of smaller, more volatile products. The specific products and the kinetics of decomposition are dependent on temperature and the molecular structure of the alkyl nitrate. aip.org

Direct Bond Fission and Hydrogen Migration in Alkyl Nitrates Pyrolysis

The thermal decomposition, or pyrolysis, of alkyl nitrates is a critical area of study. For simpler alkyl nitrates like ethyl nitrate and isopropyl nitrate, the initial and rate-determining step is the homolytic cleavage of the O-NO2 bond. uri.eduresearchgate.net This bond fission leads to the formation of an alkoxy radical and nitrogen dioxide (NO2). uri.eduresearchgate.net For instance, the pyrolysis of ethyl nitrate results in an ethoxy radical and NO2, with the ethoxy radical rapidly decomposing to a methyl radical and formaldehyde. researchgate.net Similarly, isopropyl nitrate decomposition yields an isopropoxy radical and NO2, with the former breaking down into a methyl radical and acetaldehyde. researchgate.net

In the case of longer-chain alkyl nitrates such as n-pentyl nitrate, research indicates that direct bond fission and hydrogen migration are key initiating forces during pyrolysis at low pressures. researchgate.netustc.edu.cn The primary decomposition pathway for many nitrate esters is the homolytic cleavage of the RO-NO2 bond. uri.edu This process can be influenced by the presence of substituents on the β-carbon, which can affect the rate of subsequent β-scission reactions. uri.edu

The general mechanism for the thermal decomposition of many nitrate esters can be summarized as follows:

Initiation: Homolytic cleavage of the RO-NO2 bond.

Propagation/Further Reactions: The resulting alkoxy radical can undergo further reactions, such as β-scission or hydrogen abstraction. uri.edu

The pyrolysis of most hydrocarbons typically occurs between 300°C and 800°C and involves the dissociation and rearrangement of covalent bonds. oup.com The complexity of the mechanism can vary significantly depending on the structure of the precursor molecule. oup.com

Kinetic Studies on Thermal Stability of this compound Analogues

Kinetic studies on the thermal stability of this compound analogues, particularly within ionic liquids, show a clear trend. The thermal stability of 1-alkyl-2,3-dimethylimidazolium nitrate ionic liquids, which include a decyl chain derivative, decreases as the length of the alkyl chain on the cation increases. mdpi.comresearchgate.net This means that the compound with the decyl chain is less thermally stable than its counterparts with shorter alkyl chains like ethyl, butyl, hexyl, and octyl. mdpi.comresearchgate.net

Nonisothermal and isothermal thermogravimetric analysis (TGA) have been used to investigate this phenomenon. mdpi.comresearchgate.net For example, nonisothermal experiments conducted in nitrogen and air atmospheres from 30 to 600 °C showed that the onset decomposition temperature for the decyl-substituted ionic liquid was lower than for those with shorter chains. mdpi.com Isothermal experiments performed at temperatures between 240°C and 270°C also confirmed that weight loss is more pronounced for the ionic liquids with longer alkyl chains. mdpi.com

The decomposition of these nitrate esters generally follows a first-order rate law, which is consistent with the RO-NO2 bond homolysis being the rate-determining step. uri.edu

Table 1: Thermal Decomposition Onset Temperatures of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids in Air

| Cation Alkyl Chain | Onset Temperature (Tonset) in °C |

| Ethyl | 312.13 |

| Butyl | 310.23 |

| Hexyl | 300.89 |

| Octyl | 298.36 |

| Decyl | 286.25 |

This interactive table is based on data for this compound analogues. mdpi.com

Chemical Reactivity and Transformation Pathways in Condensed Phases

In condensed phases, this compound exhibits specific reactivity patterns, particularly concerning hydrolysis and redox reactions.

Hydrolytic Stability of this compound Esters

The hydrolytic stability of nitrate esters is dependent on their structure. Primary and secondary alkyl nitrates are considered to be relatively stable against hydrolysis. copernicus.org However, the rate of hydrolysis can be influenced by various factors. Studies on the alkaline hydrolysis of a range of alkyl nitrates in 90% ethanol (B145695) showed that alkyl substituents with retarding inductive effects tend to stabilize the esters. dtic.mil The rate of hydrolysis generally decreases with increasing substitution on the β-carbon. dtic.mil

Research on n-decyl-4-pyridinecarboxylate ester (a decyl ester, though not a nitrate) revealed that hydrolysis does occur, leading to the formation of n-decanol. researchgate.net The rate of hydrolysis was found to increase with temperature. At 40°C and pH 3.0, the calculated loss due to hydrolysis was approximately 1.0% per annum, which increased to about 5.9% per annum at 60°C. researchgate.net

The hydrolysis of nitrate esters can be catalyzed by both acids and bases. diva-portal.orgat.uaresearchgate.net In alkaline conditions, the reaction typically follows second-order kinetics, being first order in both the ester and the hydroxide (B78521) ion. dtic.mil The mechanism can involve nucleophilic substitution at the carbon (alkyl-oxygen fission) or at the nitrogen (nitrogen-oxygen fission). dtic.mil For n-butyl nitrate, nitrogen-oxygen fission accounts for a significant portion of the reaction. dtic.mil

Redox Chemistry Involving the Nitrate Moiety

The nitrate group is a versatile functional group capable of participating in redox reactions. It can act as a strong oxidizing agent, particularly in acidic conditions. wikipedia.org The nitrate ester functionality can undergo reductive denitration, a process that has been observed in biological systems. researchgate.net This reaction involves a net two-electron transfer, leading to the liberation of nitrite (B80452) and the corresponding alcohol. researchgate.net The mechanism is believed to proceed via a hydride attack on the nitrogen atom of the nitrate ester. researchgate.net

The formation of alkyl radicals from nitrate esters can also be initiated through photoredox catalysis, which involves the fragmentation of a radical cation (oxidative pathway) or a radical anion (reductive pathway). acs.org

Enzymatic and Biological Degradation Processes

The fate of this compound in biological environments is largely governed by microbial and enzymatic degradation pathways.

Microbial Transformation of Long-Chain Alkyl Nitrates (Analogous to Alkylamines)

While specific studies on the microbial degradation of this compound are limited, extensive research on analogous long-chain alkylamines provides significant insight. Pseudomonas species have been shown to degrade primary alkylamines with chain lengths ranging from C3 to C18. nih.gov One strain, Pseudomonas stutzeri ZN6, can utilize even-numbered primary fatty amines (from C4 to C18) as its sole source of carbon, energy, and nitrogen under denitrifying conditions. oup.com

The proposed biodegradation pathway for these long-chain alkylamines involves an initial oxidation of the amine to an aldehyde. nih.govoup.com This is followed by the oxidation of the aldehyde to the corresponding fatty acid, which then enters the β-oxidation pathway for complete mineralization. oup.com This process is mediated by enzymes such as alkylamine dehydrogenase and alkanal dehydrogenase. nih.gov

Table 2: Substrate Specificity of Alkylamine Dehydrogenase in Pseudomonas sp. BERT

| Substrate (Primary Alkylamine) | Relative Activity (%) |

| Propylamine | 15 |

| Octylamine | 100 |

| Nonylamine | 40 |

| Decylamine | 90 |

| Dodecylamine (B51217) | 80 |

| Tetradecylamine | 45 |

| Hexadecylamine | 20 |

| Octadecylamine (B50001) | 15 |

This interactive table is based on analogous data for decylamine, showing the activity of enzymes relevant to the degradation of long-chain alkyl compounds. nih.gov

This enzymatic machinery present in certain bacteria for the degradation of long-chain alkylamines suggests a potential pathway for the biodegradation of long-chain alkyl nitrates like this compound, likely initiating with a denitration step to form the corresponding alcohol (decanol), which can then be further oxidized and metabolized.

Theoretical and Computational Chemistry

Quantum Chemical Characterization of Decyl Nitrate (B79036)

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. researchgate.net Methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP, are commonly used to compute molecular geometries, electronic structures, and thermodynamic properties for compounds similar to decyl nitrate. pku.edu.cnresearchgate.net

Quantum chemical calculations, such as those performed at the B3LYP/6-31G* level for a series of alkyl nitrates, provide detailed information on molecular structures and electron distribution. pku.edu.cn For this compound, a long-chain alkyl nitrate, the geometry would be characterized by the C-O-N-O linkage. Theoretical studies on analogous short-chain nitrates indicate that the O-N bond (specifically O2—N3 in the referenced study's notation) is often the weakest link, susceptible to fission. pku.edu.cn

Analysis of the Mulliken population and bond lengths in similar nitrates suggests that dissociation typically occurs at the O-N bond, leading to the formation of NO2 gas. pku.edu.cn The charge distribution analysis further supports this, indicating how electronic effects along the alkyl chain influence the stability of the nitrate group. pku.edu.cn

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the kinetic stability and reactivity of a molecule. ajchem-a.com A smaller HOMO-LUMO gap generally implies higher reactivity. ajchem-a.com For alkyl nitrates, theoretical studies have shown a correlation between the HOMO-LUMO gap and thermal stability. pku.edu.cn A larger energy gap corresponds to greater stability. The relative thermal stability of different alkyl nitrates can be estimated by comparing their frontier orbital energies and energy gaps. pku.edu.cn

Table 1: Frontier Orbital Energies and Thermal Stability of Various Alkyl Nitrates pku.edu.cn

This table presents calculated frontier orbital energies (HOMO and LUMO) and the corresponding energy gap (ΔE), which are used to infer the relative thermal stability of several alkyl nitrates. A larger energy gap generally indicates greater stability.

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap ΔE (eV) | Relative Stability Order |

|---|---|---|---|---|

| Ethyl nitrate (EN) | -12.00 | -0.57 | 11.43 | 3 |

| n-Propyl nitrate (NPN) | -11.94 | -0.54 | 11.40 | 4 |

| Isopropyl nitrate (IPN) | -11.85 | -0.41 | 11.44 | 2 |

| 2-Ethylhexyl nitrate (EHN) | -11.69 | -0.33 | 11.36 | 5 |

| Tetraethylene glycol dinitrate (TEGDN) | -12.02 | -1.25 | 10.77 | 1 |

The standard heat of formation (HOF) is a crucial thermochemical property that quantifies the energy of a compound. Theoretical calculations, often employing isodesmic reactions, provide reliable estimates of HOFs for energetic materials. pku.edu.cn This method involves a hypothetical reaction where the number and types of bonds are conserved, which helps in canceling out systematic errors in the calculation. trumonytechs.comlibretexts.org The standard heat of reaction can then be calculated using the HOFs of products and reactants based on Hess's law. libretexts.org

While the specific HOF for this compound is not detailed in the provided search results, calculations for other alkyl nitrates offer valuable comparative data. pku.edu.cn

Table 2: Calculated Heats of Formation (HOF) for Various Alkyl Nitrates pku.edu.cn

This table displays the heats of formation for several alkyl nitrate compounds, calculated using isodesmic reactions. These values are fundamental for determining reaction energies.

| Compound Name | Calculated Heat of Formation (kJ·mol⁻¹) |

|---|---|

| Ethyl nitrate (EN) | -155.972 |

| n-Propyl nitrate (NPN) | -175.279 |

| Isopropyl nitrate (IPN) | -190.896 |

| 2-Ethylhexyl nitrate (EHN) | -272.376 |

| Tetraethylene glycol dinitrate (TEGDN) | -790.733 |

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules in condensed phases, providing insights into structural arrangements and dynamic processes. mdpi.com

MD simulations have been used to explore the solvation of ions and molecules, including the nitrate ion. nih.govacs.org A first-principles MD study of a nitrate ion in water revealed a detailed and anisotropic solvation shell structure. nih.gov The planar nitrate ion organizes water molecules around it through hydrogen bonding, but these bonds are found to be weaker than those in bulk water. nih.gov

In systems containing this compound, particularly in ionic liquids like 1-decyl-3-methylimidazolium (B1227720) nitrate, the long decyl chain introduces significant nonpolar character. This leads to nanoscale segregation where the charged headgroups and anions form a polar domain, while the decyl tails aggregate to form nonpolar domains. itp.ac.cn The interactions within these systems are a complex interplay of electrostatic forces in the polar regions and van der Waals forces in the nonpolar regions. itp.ac.cn

Ionic liquids (ILs) containing a this compound moiety, such as 1-decyl-3-methylimidazolium nitrate, exhibit complex phase behaviors due to their amphiphilic nature. itp.ac.cn MD simulations have shown that ILs with sufficiently long alkyl chains can transition from a simple liquid phase to more ordered structures. itp.ac.cn

At certain temperatures, these systems can form a nanoscale segregated liquid (NSL) phase, where nonpolar domains formed by the decyl tails are distributed within a polar network of ions. itp.ac.cnresearchgate.net As conditions change or the alkyl chain length increases, these ILs can undergo further phase transitions into highly ordered ionic liquid crystal (ILC) phases, such as smectic-A or smectic-B types, which are characterized by a layered structure. itp.ac.cnresearchgate.net Research on 1-decyl-3-methylimidazolium nitrate has identified a multistep phase transition process, highlighting the rich and complex phase diagram of such materials. itp.ac.cn

Table 3: Chemical Compounds Mentioned

Structure-Reactivity Relationships from Computational Models

Computational models have become indispensable tools in theoretical and computational chemistry for elucidating the complex relationships between the molecular structure of a compound and its chemical reactivity. In the context of this compound, these models provide critical insights into its environmental fate and behavior.

Prediction of Degradation Pathways and Reaction Rates

Computational chemistry offers powerful methodologies for predicting the degradation pathways and reaction rates of chemical compounds like this compound. rsc.orgnih.gov These predictive capabilities are crucial for understanding the atmospheric lifecycle and environmental impact of such substances.

Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to model the decomposition of alkyl nitrates. worldscientific.com These models can determine bond dissociation energies (BDEs), which are fundamental to predicting the initial steps of degradation. worldscientific.com For alkyl nitrates, the scission of the O-NO2 bond is often a key degradation pathway. osti.gov Computational studies can also elucidate the mechanisms of reactions with atmospheric oxidants, such as the hydroxyl radical (OH). tandfonline.compublish.csiro.au The reaction with OH is a major atmospheric sink for alkyl nitrates with more than five carbon atoms. doi.org

The process of predicting degradation pathways often involves:

Identifying potential reaction sites: For this compound, this includes abstraction of hydrogen atoms from various positions along the C10 alkyl chain and reactions involving the nitrate group. tandfonline.com

Calculating activation energies: Computational models can estimate the energy barriers for different reaction pathways, allowing for the determination of the most likely degradation routes. acs.org

Simulating reaction dynamics: These simulations provide a step-by-step view of the chemical transformations, from reactants to intermediates and final products. muni.cz

Kinetic modeling, often used in conjunction with quantum chemical calculations, helps in predicting reaction rates. muni.cz These models can incorporate various environmental factors like temperature and the presence of other chemical species to provide a more accurate picture of degradation rates under real-world conditions. thapar.edu For instance, the atmospheric lifetime of alkyl nitrates, which is influenced by both photolysis and reaction with OH radicals, has been estimated to be in the range of 9–10 days through global chemistry transport models. doi.orgresearchgate.net

A proposed mechanism for the OH radical-initiated reaction of a this compound isomer in the presence of nitrogen monoxide (NO) involves the initial abstraction of a hydrogen atom from the alkyl chain. This forms a nitrooxyalkyl radical, which then reacts further. tandfonline.com

Table 1: Predicted First-Generation Products from the Reaction of 3-Decyl Nitrate with OH Radicals tandfonline.com

| Product Type | Predicted Partitioning Phase |

| 3-Decyl Nitrate Ketone | Gas |

| Aldehyde | Gas |

| NDHF | Gas |

| Hydroxyaldehyde | Gas |

| NHN | Particle |

| NHC | Particle |

| NCHA | Particle |

| NN | Gas and Particle |

This table is based on the proposed reaction mechanism and gas-particle partitioning calculations. The abbreviations correspond to specific chemical structures formed during the degradation process.

Influence of Alkyl Chain Isomerism on Chemical Behavior

The isomeric structure of the alkyl chain in this compound significantly influences its chemical behavior, particularly its degradation pathways and the products formed. Computational and experimental studies have systematically investigated how the position of the nitrate group along the C10 chain affects reactivity. tandfonline.com

Research on the reactions of 1- through 5-decyl nitrate isomers with OH radicals has shown that the secondary organic aerosol (SOA) yield is highest when the nitrate group is on the terminal carbon (1-decyl nitrate) and decreases as the nitrate group moves toward the center of the molecule. tandfonline.com

This trend is explained by a combination of factors that are elucidated through computational modeling:

Vapor Pressure of Products: The nitrate group's position affects the volatility of the reaction products. Although the nitrate group generally lowers the vapor pressure of products, enhancing their partitioning to the aerosol phase, this effect is modulated by the isomer structure. tandfonline.com

Reaction Branching Ratios: Computational models, using structure-reactivity relationships, can estimate the fraction of H-atom abstraction occurring at each carbon atom along the chain. The position of the nitrate group influences these branching ratios, favoring pathways that lead to more volatile products as the group moves towards the center of the chain. tandfonline.com

Table 2: Secondary Organic Aerosol (SOA) Yields from Reactions of this compound Isomers tandfonline.com

| This compound Isomer | SOA Yield |

| 1-Decyl Nitrate | 0.51 |

| 2-Decyl Nitrate | 0.50 |

| 3-Decyl Nitrate | 0.44 |

| 4-Decyl Nitrate | 0.28 |

| 5-Decyl Nitrate | 0.15 |

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation of complex mixtures containing decyl nitrate (B79036) and other alkyl nitrates. Gas and liquid chromatography, often coupled with various detectors, provide the necessary resolution to distinguish between structurally similar compounds.

Gas Chromatography (GC) and Coupled Methods for Decyl Nitrate Analysis

Gas chromatography (GC) is a principal technique for the analysis of volatile and semi-volatile organic compounds, including alkyl nitrates like this compound. Typically, GC is coupled with highly sensitive detectors to achieve the low detection limits required for atmospheric and environmental samples.

High-resolution gas chromatography (GC) combined with an electron capture detector (ECD) has been a common method for measuring organic nitrates. vliz.be For more definitive identification and quantification, GC is often coupled with mass spectrometry (GC-MS). vliz.benih.gov GC-MS provides structural information based on the mass-to-charge ratio of fragmented ions, allowing for the specific identification of compounds. For instance, the analysis of C1-C15 n- and isoalkyl nitrates in air samples has been successfully performed using GC-MS. dss.go.th

The choice of the GC column is critical for separating isomers. For example, a CP-Sil 2 column has been shown to separate 2-butyl nitrate and 2-methyl-1-propyl nitrate, a pair of isomers that co-elute on standard methyl-polysiloxane columns. dss.go.th The purity of synthesized alkyl nitrates, including this compound, can be determined using GC with flame ionization detection (GC-FID). tandfonline.com In one method, a solution of alkyl nitrate in ethyl acetate (B1210297) is injected into a GC equipped with a DB-1701 column, with the temperature ramped to 280°C for quantification by the FID. tandfonline.com

For trace-level analysis of atmospheric alkyl nitrates, which are often present at parts-per-trillion concentrations, a GC system coupled to a negative ion chemical ionization mass spectrometer (GC/NICI-MS) offers high sensitivity and selectivity. nih.gov This method, combined with a non-cryogen sample pre-concentration system, can achieve detection limits below 0.01 ppt. nih.gov Furthermore, coupling GC with thermal dissociation cavity ring-down spectroscopy (TD-CRDS) allows for the simultaneous quantification of individual alkyl nitrates and the total sum of alkyl nitrates (ΣANs) from a mixture. traceorganic.com

Key Research Findings from GC Analysis:

Atmospheric Abundance: GC-based methods have revealed that the atmospheric concentrations of total C3–C9 gaseous alkyl nitrates can range from 0.03 to 85 pptv, with nitro-butane and nitro-pentane isomers being the most prevalent. vliz.be Longer-chain alkyl nitrates, such as this compound, tend to be more abundant in continental air masses compared to marine air masses. vliz.be

Radiolytic Degradation: In studies on the radiolytic degradation of dothis compound, GC-MS analysis of headspace gas identified nitrous oxide as the major product (75 mol%), along with hydrogen, volatile alkanes, alkenes, and oxygenated hydrocarbons. rsc.org GC-Time-of-Flight Mass Spectrometry (GC-TOFMS) of the condensed phase identified shorter chain nitrate esters, indicating that chain scission is a significant degradation pathway. rsc.org

Derivatization for Analysis: For the simultaneous analysis of nitrate and nitrite (B80452) in biological samples, GC-MS can be used after derivatization with pentafluorobenzyl bromide (PFB-Br), which converts them to PFB-ONO2 and PFB-NO2, respectively. researchgate.netnih.gov

| Technique | Detector | Application | Key Findings/Capabilities | Reference |

|---|---|---|---|---|

| High-Resolution GC | Electron Capture Detector (ECD) | Measurement of organic nitrates in air. | Commonly used for sensitive detection. | vliz.be |

| GC-MS | Mass Spectrometer | Identification and quantification of C1-C15 alkyl nitrates in air. | Provides structural information for specific compound identification. | vliz.bedss.go.th |

| GC-FID | Flame Ionization Detector | Purity determination of synthesized alkyl nitrates. | Quantifies eluted compounds. | tandfonline.com |

| GC/NICI-MS | Negative Ion Chemical Ionization Mass Spectrometer | Trace-level detection of atmospheric alkyl nitrates. | High sensitivity and selectivity with detection limits <0.01 ppt. | nih.gov |

| GC-TD-CRDS | Thermal Dissociation Cavity Ring-Down Spectrometer | Simultaneous quantification of individual and total alkyl nitrates. | Pre-separation allows for quantification of individual species. | traceorganic.com |

| GC-TOFMS | Time-of-Flight Mass Spectrometer | Analysis of degradation products of dothis compound. | Identified shorter chain nitrate esters as degradation products. | rsc.org |

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Product Profiling

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds, making it highly suitable for the analysis of larger alkyl nitrates and their multifunctional derivatives.

HPLC can be used for the preparative separation of alkyl nitrate isomers. For instance, isoprene (B109036) nitrate isomers have been separated using HPLC with a stainless steel sample loop, where the isomers elute based on increasing polarity. semanticscholar.org A specialized HPLC stationary phase, known as an "organonitrate phase," has been developed to achieve group separation of mononitrates, dinitrates, and hydroxy nitrates. researchgate.net Following this pre-separation, individual components can be further analyzed by capillary GC-MS. researchgate.net

For product profiling of secondary organic aerosol (SOA), HPLC is often coupled with a UV-Vis detector and a thermal desorption particle beam mass spectrometer (TDPBMS). pnas.org In the analysis of SOA from the reaction of 2-methyl-1-tetradecene, reverse-phase HPLC was used to separate β-hydroxynitrates, dihydroxynitrates, and trihydroxynitrates, with their identities confirmed by the coupled mass spectrometer. pnas.org

HPLC methods have also been developed for the determination of alkyl nitrate additives in diesel fuel, using an infrared (IR) detector for selective monitoring of the nitrate functional group. osti.gov Furthermore, HPLC is widely used for the analysis of nitrate and nitrite in various matrices, including vegetables and meat products. thermofisher.comjfda-online.comjfda-online.com These methods often use a UV detector and can achieve rapid separation within 10 minutes. jfda-online.comjfda-online.com

| Technique | Detector | Application | Key Findings/Capabilities | Reference |

|---|---|---|---|---|

| HPLC | - | Preparative separation of isoprene nitrate isomers. | Separation based on increasing polarity. | semanticscholar.org |

| HPLC on "organonitrate phase" | - | Group separation of mono-, di-, and hydroxy nitrates. | Acts as a pre-separation step before GC-MS analysis. | researchgate.net |

| HPLC-UV-TDPBMS | UV-Vis and TDPBMS | Product profiling of secondary organic aerosol (SOA). | Separates and identifies multifunctional nitrate products. | pnas.org |

| HPLC-IR | Infrared | Determination of alkyl nitrate additives in diesel fuel. | Selective monitoring of the nitrate functional group. | osti.gov |

| HPLC-UV | UV | Determination of nitrate and nitrite in vegetables and meat. | Rapid, precise, and sensitive analysis. | thermofisher.comjfda-online.comjfda-online.com |

Mass Spectrometric Approaches

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio of ions. It is indispensable for the molecular characterization of this compound and other alkyl nitrates, providing information on molecular weight and structure.

Thermodenuder Particle Beam Mass Spectrometry (TDPBMS) for Atmospheric Products

Thermodenuder Particle Beam Mass Spectrometry (TDPBMS) is an instrument used for the real-time, quantitative chemical analysis of organic particles. researchgate.net In this technique, particles are sampled and focused into a beam, then vaporized by heating, and the resulting gas molecules are ionized and detected by a mass spectrometer. tropos.de This method is particularly useful for studying the composition of secondary organic aerosol (SOA) formed from atmospheric reactions.

In chamber experiments studying the reactions of C10 alkyl nitrate isomers with OH radicals, TDPBMS was used to monitor the composition of the resulting SOA in real time. researchgate.net By programming the temperature of the thermodesorber, information on the volatility of the aerosol components can be obtained. tandfonline.com This has been applied to identify first-generation SOA products from the oxidation of linear alkanes, including alkyl nitrates, 1,4-hydroxynitrates, 1,4-hydroxycarbonyls, and dihydroxycarbonyls. tandfonline.com The coupling of HPLC to a TDPBMS allows for the identification of specific nitrate-containing products in SOA after chromatographic separation. pnas.org

Ion Mobility Mass Spectrometry (IMS-MS) for Molecular Characterization of Alkyl Nitrates

Ion Mobility Mass Spectrometry (IMS-MS) provides a two-dimensional separation of ions based on both their mass-to-charge ratio and their size and shape (ion mobility). copernicus.orgresearchgate.net This technique is particularly valuable for separating isomeric and isobaric species that are common in atmospheric samples. copernicus.orgresearchgate.net

IMS-MS has been demonstrated to be effective for the molecular characterization of reactive and short-lived alkyl nitrates in atmospheric aerosols. copernicus.orgresearchgate.netcopernicus.org A key challenge in analyzing alkyl nitrates with electrospray ionization (ESI) is their low tendency to form molecular ions. To overcome this, inorganic anions like chloride (Cl⁻) or nitrate (NO₃⁻) are added to the electrospray solution, which promotes the formation of adduct ions (e.g., [M+Cl]⁻). copernicus.orgresearchgate.net This approach can enhance the sensitivity towards intact alkyl nitrate molecules by up to two orders of magnitude, with detection limits in the range of 0.1 to 4.3 µM. copernicus.org

The two-dimensional separation provided by IMS-MS allows for the clear distinction of alkyl nitrates from other chemical classes like organic sulfates and carboxylic acids. copernicus.org Furthermore, collision-induced dissociation (CID) can be performed within the instrument. The fragment ions share the same drift time as the precursor ion, allowing for straightforward structural probing. copernicus.org A characteristic fragment for alkyl nitrate adducts is the nitrate ion (NO₃⁻) at m/z 62. copernicus.org

| Finding | Description | Reference |

|---|---|---|

| Enhanced Sensitivity | Addition of inorganic anions (e.g., Cl⁻, NO₃⁻) to the electrospray enhances the formation of adduct ions, increasing sensitivity by up to 100-fold. | copernicus.org |

| Two-Dimensional Separation | Separation based on both mass-to-charge ratio and ion mobility allows for the distinction of alkyl nitrates from other compound classes. | copernicus.org |

| Structural Probing | Collision-induced dissociation (CID) of parent adduct ions produces a characteristic NO₃⁻ fragment at m/z 62, confirming the nitrate functionality. | copernicus.org |

| Application | Successfully used for the identification of hydroxy nitrates in secondary organic aerosols from isoprene photooxidation. | copernicus.orgcopernicus.org |

Ultra Performance Liquid Chromatography–Mass Spectrometry (UPLC-MS) for Nitrate/Nitrite Detection

Ultra Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the stationary phase compared to conventional HPLC, resulting in faster analysis times and improved resolution. When coupled with mass spectrometry (UPLC-MS), it becomes a powerful tool for the rapid and sensitive detection of nitrate and nitrite.

UPLC-MS methods have been developed for the analysis of nitrate and nitrite in drinking water and food products. researchgate.netnih.gov These methods are fast, with analysis times often under 2 minutes, and highly sensitive, with detection limits in the microgram-per-liter (µg/L) or parts-per-billion (ppb) range. researchgate.netusp.org For instance, a UPLC-ESI/MS method for nitrate in drinking water reported a detection limit of 0.03 µg/L. researchgate.net

The selectivity of the mass spectrometer is crucial for overcoming matrix interferences, which can be a significant issue in complex samples like food or when using other detectors. usp.org For example, chloride ions can interfere with the analysis of nitrite and nitrate in ion chromatography, but this is not an issue with MS detection. usp.org UPLC-MS, operating in selected ion reaction (SIR) mode, provides high selectivity and has been used to quantify nitrite in processed meats with a limit of detection of 0.114 mg/kg. nih.gov While direct LC-MS can be challenging for resolving different ions in complex matrices using reverse-phase chromatography, it has been successfully applied to cleaner matrices like water. usp.org

Applications of Mass Spectrometry in Elucidating this compound Derivatives

Mass spectrometry (MS) is a pivotal technique for the identification and structural elucidation of this compound and its derivatives. Various ionization methods and mass analyzers are employed to characterize these compounds, particularly in complex environmental and biological matrices.

In the analysis of secondary organic aerosols (SOA) formed from the reactions of C10 alkyl nitrate isomers, Thermal Desorption Particle Beam Mass Spectrometry (TDPBMS) has been utilized. The mass spectra of SOA from 1- through 5-decyl nitrate isomers are relatively simple and show similar patterns. Key peaks observed at m/z 216, 232, 260, and 277 are attributed to the neutral losses of specific fragments from the molecular ions of C10 products, providing evidence for the presence of this compound derivatives without significant decomposition during analysis. tandfonline.com

Table 1: Key TDPBMS Mass Spectral Peaks for SOA from this compound Isomers tandfonline.com

| m/z | Neutral Loss | Corresponding Ion Formation |

| 216 | OH | [M - OH]⁺ |

| 232 | H₂O + NO₂ | [M - H₂O - NO₂]⁺ |

| 260 | HNO₃ + NO₂ | [M - HNO₃ - NO₂]⁺ |

| 277 | NO₃ | [M - NO₃]⁺ |

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful tool. For instance, in the study of arylalkyl nitrates, GC-MS with electron ionization (EI) and negative chemical ionization (NCI) has been effective. researchgate.net While arylalkyl nitrates may not show molecular ions in NCI mode, they produce distinct fragmentation patterns that allow for their differentiation. researchgate.net For other nitrate derivatives, such as those of nitrofuran metabolites, ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC/MS/MS) offers high sensitivity and selectivity for quantitative analysis. shimadzu.com The derivatization of nitrate and nitrite with reagents like pentafluorobenzyl bromide (PFB-Br) facilitates their analysis by GC-MS, converting them into more volatile and detectable forms. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its isomers, providing information on the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) NMR spectroscopy is particularly useful for distinguishing between different isomers of this compound. The chemical shifts and splitting patterns of the proton signals provide detailed information about the molecular structure.

Studies on higher alkyl nitrates, including n-decyl nitrate, show characteristic ¹H NMR spectra. dtic.mil For n-decyl nitrate, the spectrum typically displays three main regions: a triplet at a low field corresponding to the α-CH₂ group (the methylene (B1212753) group attached to the nitrate), a broad, ill-defined triplet at the other end of the spectrum from the terminal methyl (CH₃) group, and a large, unresolved peak in between from the remaining methylene (CH₂) groups in the alkyl chain. dtic.mil The unique chemical shifts and coupling constants of the protons adjacent to the nitrate group allow for the identification and differentiation of various this compound isomers. dtic.milca.gov The loss of symmetry in different isomers leads to an increased number of signals in the aromatic region of the NMR spectrum, which can be used to distinguish them. researchgate.net

NMR spectroscopy is a powerful technique for analyzing mixtures containing this compound without the need for physical separation of the components. nih.gov It can provide both qualitative and quantitative information about the mixture's composition. nih.gov

For instance, the concentration of straight-chain impurities in a sample of an isomeric nitrate can be determined from the NMR spectrum. dtic.mil The distinct signals of the different components allow for their quantification. Advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY), can be used to separate the signals of different components in a mixture based on their diffusion coefficients, which is particularly useful for complex mixtures. Furthermore, methods like pure-shift NMR can enhance spectral resolution, making it possible to unambiguously detect minor components in a mixture. nih.gov

Vibrational and Electronic Spectroscopy

FTIR and its variant, ATR-FTIR, are widely used to identify the characteristic functional groups in this compound. The nitrate group (–O–NO₂) has strong and distinctive absorption bands in the infrared spectrum.

In the ATR-FTIR spectrum of 2-decyl nitrate, three dominant peaks are observed at approximately 1620 cm⁻¹, 1275 cm⁻¹, and 860 cm⁻¹. tandfonline.com These peaks are indicative of the nitrate group. tandfonline.com The absence of a broad O–H stretching band around 3300 cm⁻¹ or a C=O stretching band around 1720 cm⁻¹ can confirm the purity of the alkyl nitrate sample, indicating no significant alcohol or ketone byproducts. tandfonline.com ATR-FTIR is a convenient and rapid method for such analyses as it requires minimal sample preparation. epa.goveanso.org

Table 2: Characteristic FTIR Absorption Bands for this compound tandfonline.com

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~1620 | Asymmetric NO₂ stretch | Nitrate |

| ~1275 | Symmetric NO₂ stretch | Nitrate |

| ~860 | O–N stretch | Nitrate |

Raman spectroscopy complements FTIR by providing information on the vibrational modes of the molecule, particularly for non-polar bonds. It has been used to study the structural and phase behavior of related nitrate-containing compounds.

In studies of ionic liquids like 1-decyl-3-methylimidazolium (B1227720) nitrate, Raman spectroscopy has been employed to investigate phase transitions and molecular structures. acs.orgnih.gov For the nitrate ion (NO₃⁻), characteristic Raman active vibrational bands include the symmetric stretch (ν₁) around 1048 cm⁻¹, an asymmetric stretch (ν₃) around 1415 cm⁻¹, and a bending mode (ν₄) around 717 cm⁻¹. acs.org The precise positions and shapes of these bands can be sensitive to the local chemical environment, providing insights into intermolecular interactions. researchgate.netresearchgate.net

UV/Vis Spectroscopy in Analytical Workflows

Ultraviolet-Visible (UV/Vis) spectroscopy is a versatile analytical technique employed for the quantitative determination of certain compounds. In the context of this compound, the utility of UV/Vis spectroscopy is primarily based on the characteristic absorbance of the nitrate functional group. The nitrate ion (NO₃⁻) exhibits a strong UV absorption band with a peak near 200 nm. sci-hub.se Consequently, the wavelength range of 200 to 230 nm is conventionally utilized for the detection of nitrate ions in aqueous solutions. sci-hub.se

An analytical workflow for quantifying this compound would involve measuring the absorbance of a sample at a specific wavelength, typically around 220 nm. sci-hub.se However, a significant challenge in analyzing environmental or complex samples is the potential for spectral interference from other co-occurring constituents that also absorb in this region of the UV spectrum. sci-hub.seresearchgate.net

To enhance the accuracy and reliability of quantification, modern analytical workflows often incorporate multivariate calibration techniques. researchgate.net Methods such as Partial Least Squares (PLS) regression can be used to build models that differentiate the spectral signature of the nitrate from interfering substances, allowing for more precise concentration estimates. mdpi.com This approach is particularly valuable for establishing robust, low-cost, and continuous monitoring programs. researchgate.net The simplicity and speed of UV/Vis spectroscopy make it a suitable screening method within a broader analytical strategy. sci-hub.se

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. These methods are crucial for understanding the thermal stability and decomposition behavior of chemical compounds like this compound.

Thermogravimetric Analysis (TGA) is an essential technique for studying the thermal stability and decomposition kinetics of materials. tainstruments.com It works by continuously measuring the mass of a sample as it is heated at a controlled rate in a specific atmosphere. tainstruments.com This data provides insight into decomposition temperatures and the kinetics of the degradation process.

Research on related nitrate-containing compounds, such as 1-decyl-2,3-dimethylimidazolium nitrate ([Dmmim][NO₃]), provides a model for the type of analysis applicable to this compound. In studies using nonisothermal TGA, samples are heated at multiple constant rates (e.g., 5, 10, 15, 20, and 25 °C/min) in both inert (nitrogen) and oxidative (air) atmospheres. mdpi.comresearchgate.net

The TGA and its derivative (DTG) curves for the decyl-containing nitrate compound show a one-step thermal decomposition process in both nitrogen and air atmospheres. mdpi.com Analysis of the TGA data using kinetic models like the Kissinger, Friedman, and Flynn-Wall-Ozawa (FWO) methods allows for the calculation of the activation energy (Ea) for the decomposition reaction. mdpi.comresearchgate.net For [Dmmim][NO₃], the average activation energy for thermal decomposition under a nitrogen atmosphere was determined to be 134.75 ± 6.12 kJ/mol. mdpi.com The initial decomposition temperature (T_start), a key indicator of thermal stability, was found to be 229.83 °C in an air atmosphere. mdpi.com Such studies demonstrate that TGA is a powerful tool for quantifying the kinetic parameters that govern the thermal decomposition of alkyl nitrates.

Table 1: Thermal Decomposition Data for a Decyl-Containing Nitrate Compound ([Dmmim][NO₃]) from TGA. mdpi.com

Surface Science and Microscopy Techniques

Surface science and microscopy techniques provide high-resolution information about the surface characteristics of materials, from topography to elemental composition and chemical state.

Scanning Electron Microscopy (SEM) is a powerful technique used to produce high-resolution images of a sample's surface topography. electron-microscopes.com It operates by scanning the surface with a focused beam of electrons, and the resulting interactions generate signals that are used to create an image. ciqtekglobal.com SEM can reveal detailed information about surface features, morphology, and the distribution of different components in a sample. electron-microscopes.comciqtekglobal.com

As this compound is a liquid under standard conditions, SEM analysis would not be performed on the pure liquid itself. Instead, it would be applied to investigate systems where this compound is incorporated into a solid or multiphase matrix. For example, if this compound were encapsulated or part of an emulsion, SEM could be used to study the morphology, size, and surface characteristics of the resulting particles or droplets. nih.govbarc.gov.in This is crucial for understanding how it is distributed within a composite material. ciqtekglobal.com

X-ray Diffraction (XRD) is the principal technique for determining the atomic and molecular structure of a crystal. wikipedia.org The method is based on the principle of Bragg's Law, where a beam of X-rays is scattered by the periodic arrangement of atoms within a crystalline lattice, producing a unique diffraction pattern. anton-paar.com This pattern serves as a fingerprint for the crystalline phase, allowing for phase identification and detailed structural analysis. forcetechnology.com

XRD is fundamentally applicable to crystalline solids. anton-paar.com Since this compound is a liquid at ambient temperature, it will not produce a diffraction pattern in its standard state. The technique would only become relevant for the analysis of this compound if a stable, solid crystalline form could be produced, for instance, by freezing at a low temperature or by forming a co-crystal with another compound. wikipedia.org In such a case, single-crystal XRD could determine the precise three-dimensional arrangement of atoms and chemical bonds within the crystal lattice. wikipedia.org

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to analyze the elemental composition and, critically, the chemical state of elements within the outermost 10 nanometers of a material's surface. carleton.eduwikipedia.org The technique works by irradiating a surface with X-rays, which causes the emission of core-level electrons. malvernpanalytical.com The binding energy of these emitted electrons is then measured, which is characteristic of the element and its oxidation or chemical bonding state. carleton.eduionoptika.com

For this compound, XPS would be an ideal tool to confirm the presence and chemical environment of the nitrate group on a surface. The analysis would focus on the N 1s core level spectrum. The binding energy for nitrogen varies significantly depending on its chemical state. Specifically, the N 1s binding energy for a nitrate (NO₃⁻) group is characteristically found at high values. thermofisher.com This allows for unambiguous identification of the nitrogen as being part of a nitrate functional group as opposed to other nitrogen-containing species like nitrides or amines. thermofisher.com This non-destructive technique is invaluable for studying the surface chemistry of materials treated with or containing this compound. carleton.edumalvernpanalytical.com

Table 2: Expected XPS Binding Energy for the Nitrogen in this compound. thermofisher.com

Mentioned Chemical Compounds

Environmental Chemistry and Fate

Atmospheric Transport and Transformation

Once in the atmosphere, decyl nitrate (B79036) is subject to processes that determine its distribution and eventual removal. These include partitioning between the gas and particle phases, long-distance transport, and chemical degradation.

The partitioning of alkyl nitrates between the gas and aerosol particle phases is a critical factor in their atmospheric lifetime and impact. acs.orgcopernicus.orgcopernicus.org Semi-volatile compounds like decyl nitrate can exist in both phases, and this distribution is influenced by factors such as temperature, the concentration of existing organic aerosol (OA), and the compound's molecular structure. researchgate.netnasa.gov

A systematic study on the secondary organic aerosol (SOA) formation from the reaction of C10 alkyl nitrate isomers (decyl nitrates) with hydroxyl (OH) radicals revealed that the position of the nitrate functional group significantly impacts the SOA yield. tandfonline.com The SOA yield was highest when the nitrate group was on the terminal carbon (1-decyl nitrate) and decreased as the group moved toward the center of the carbon chain. tandfonline.com This trend is attributed to a combination of effects: while the nitrate group generally lowers the vapor pressure of the reaction products, enhancing their tendency to partition into the particle phase, its position can also alter reaction pathways to favor the formation of more volatile products that are less likely to form aerosols. tandfonline.com

Table 1: SOA Yields from C10 Alkyl Nitrate Isomer Reactions

This table presents the secondary organic aerosol (SOA) yields from the reaction of various this compound isomers with OH radicals. The data illustrates how the position of the nitrate group on the carbon chain influences the aerosol formation potential.

| This compound Isomer | SOA Yield |

|---|---|

| 1-Decyl Nitrate | 0.51 |

| 2-Decyl Nitrate | 0.50 |

| 3-Decyl Nitrate | 0.44 |

| 4-Decyl Nitrate | 0.28 |

| 5-Decyl Nitrate | 0.15 |

Studies on other organonitrates show that gas-particle partitioning is also dependent on NOx concentrations. acs.orgresearchgate.net For instance, the gas-to-particle partitioning ratio for organonitrates derived from α-pinene oxidation decreased as NOx levels increased. acs.orgresearchgate.net For total alkyl nitrates in the atmosphere, it has been observed that a significant fraction (an average of 21%) exists in the condensed particle phase. nasa.gov Long-chain alkanes, the precursors to compounds like this compound, are considered important sources of these low-volatility nitrates. nasa.gov

The atmospheric lifetime of an alkyl nitrate determines its potential for long-range transport. researchgate.net Lifetimes can range from hours to months, depending on the specific molecule and atmospheric conditions. core.ac.uk This allows them to be transported far from their source regions, acting as reservoirs of reactive nitrogen (NOy) that can influence air quality on a regional and global scale. researchgate.netnasa.gov For example, long-chain alkyl nitrates (up to C14) have been detected in the remote South Atlantic, with their presence attributed to long-range transport from continental sources. nih.gov

The primary removal pathways for alkyl nitrates from the atmosphere are photolysis (degradation by sunlight) and oxidation by OH radicals. core.ac.ukpsu.edu For smaller alkyl nitrates (with fewer than four carbon atoms), photolysis is generally the dominant loss process. core.ac.ukpsu.edu For larger compounds, oxidation by OH radicals becomes comparatively more important. core.ac.uk Other removal processes like wet and dry deposition are generally considered less significant for many alkyl nitrates, though for some related compounds like β-hydroxy alkyl nitrates, wet deposition can account for a substantial portion (26-60%) of their removal. acs.orgacs.orgutoronto.ca The calculated atmospheric lifetimes for these β-hydroxy alkyl nitrates are on the order of 2-3 days, which is sufficient to allow for long-range transport. acs.orgacs.orgutoronto.ca

Table 2: Atmospheric Lifetimes and Removal Mechanisms for Selected Alkyl Nitrates

This table summarizes the atmospheric lifetimes and dominant removal processes for several short-chain alkyl nitrates, providing context for the atmospheric fate of their longer-chain counterpart, this compound.

| Compound | Atmospheric Lifetime | Primary Removal Process(es) |

|---|---|---|

| Methyl Nitrate | 26 days | Photolysis, OH Oxidation nasa.govpsu.edu |

| Ethyl Nitrate | 14 days | Photolysis, OH Oxidation nasa.govpsu.edu |

| Propyl Nitrate | 8 days | Photolysis, OH Oxidation nasa.gov |

| β-Hydroxy Alkyl Nitrates | 2-3 days | Wet Deposition, OH Oxidation acs.orgacs.orgutoronto.ca |

Aquatic and Terrestrial Degradation Pathways

When this compound is deposited from the atmosphere into aquatic or terrestrial environments, its fate is governed by different processes, including adsorption to soils and sediments and degradation by microorganisms.

In water and soil, organic nitrates can degrade, releasing the nitrate ion (NO₃⁻). Due to its high solubility and weak retention by soil colloids, the nitrate ion is highly mobile and can contaminate groundwater. mdpi.comepa.gov Adsorption has been widely studied as a method for removing nitrate ions from water. mdpi.comiwaponline.com This process involves the accumulation of soluble compounds onto the surface of a solid material (adsorbent). nih.gov

A variety of materials have been investigated for their nitrate adsorption capabilities, including activated carbons, zeolites, chitosan, and various biosorbents derived from agricultural waste. mdpi.comiwaponline.com The effectiveness of these materials can be enhanced through chemical modification. nih.govnih.gov For example, surface-modified biosorbents from Adansonia digitata (Baobab) fruit pericarp showed significantly higher nitrate removal efficiency compared to their raw form. nih.gov The adsorption mechanism depends on the adsorbent's properties and environmental conditions, but can involve electrostatic interactions, ion exchange, and complexation. mdpi.comiwaponline.com The pH of the water is a critical factor; for many biosorbents, nitrate adsorption is more effective in acidic conditions. nih.govgecarbon.org

Table 3: Efficiency of Various Adsorbents for Nitrate Removal from Water

This table highlights the performance of different raw and modified materials in removing nitrate from aqueous solutions under specific experimental conditions.

| Adsorbent Material | Optimal pH | Removal Efficiency (%) |

|---|---|---|

| Raw Adansonia digitata Fruit Pericarp (RADFP) | 2 | 64.51% nih.gov |

| Surface Modified Adansonia digitata Fruit Pericarp (SMADFP) | 2 | 88.95% nih.gov |

| Activated Perlite | 5 | 91% nih.gov |

| Chemically Modified Cellulose Nanocrystal | 7 | 86.5% iwaponline.com |

The long aliphatic chain of this compound is a potential substrate for microbial degradation. Many microorganisms are capable of breaking down long-chain alkanes, which are structurally similar to the hydrocarbon portion of this compound. iwaponline.comresearchgate.net Bacteria are considered the primary and most active degraders of such compounds in the environment. iwaponline.com

The initial step in the aerobic degradation of alkanes is typically carried out by oxygenase enzymes, such as alkane mono-oxygenases, which activate the hydrocarbon for further breakdown. researchgate.netnih.gov Specific enzymes like almA and ladA are known to initiate the degradation of long-chain alkanes (greater than C15). nih.gov Studies have shown that microbial consortia, often containing species of Pseudomonas and Bacillus, can effectively degrade long-chain aliphatic compounds in contaminated soil. sbmicrobiologia.org.br Strains of Rhodococcus are also noted for their ability to efficiently degrade a wide variety of chemicals, including long-chain alkanes. iwaponline.com The degradation rate can be influenced by the compound's physical properties; high-molecular-weight hydrocarbons are generally metabolized more slowly than lower-molecular-weight ones due to slower uptake by microbial cells. researchgate.net

Table 4: Microorganisms Involved in Degrading Long-Chain Aliphatic Compounds

This table lists examples of microorganisms and their role in the degradation of long-chain aliphatic compounds, which is relevant to the potential biodegradation of the decyl portion of this compound.

| Microorganism | Type | Aliphatic Substrate Degraded |

|---|---|---|

| Rhodococcus sp. | Bacteria | Long-chain alkanes in diesel, crude oil iwaponline.com |

| Pseudomonas sp. | Bacteria | Long-chain alkanes (in consortium) sbmicrobiologia.org.br |

| Bacillus sp. | Bacteria | Middle- and long-chain aliphatic compounds sbmicrobiologia.org.br |

| Torulopsis gropengiesseri | Yeast | Long-chain aliphatic compounds diva-portal.org |

Interactions with Environmental Media